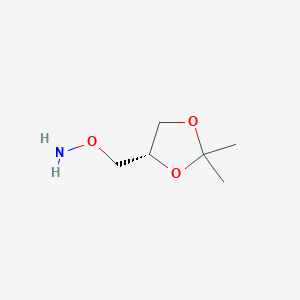

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine involves multi-step organic reactions, including the preparation of hydroxylamine derivatives and their subsequent reactions with various functional groups. A notable example includes the synthesis and crystallization of related dioxolane-containing compounds, which provide insight into synthetic methodologies applicable to the target compound (Li, Wang, & Chen, 2001).

Molecular Structure Analysis

Electron diffraction studies have played a crucial role in determining the molecular structures of hydroxylamine derivatives, revealing the anti conformation about the N-O bond and providing insights into bond lengths and conformational preferences (Rankin, Todd, Riddell, & Turner, 1981). Such studies are essential for understanding the molecular structure of (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine.

Chemical Reactions and Properties

Hydroxylamine derivatives engage in a variety of chemical reactions, including condensation with ketones to form oximes and reactions with phosphinic chlorides to yield phosphinylhydroxylamines. These reactions not only demonstrate the chemical versatility of hydroxylamine derivatives but also their potential to participate in complex chemical transformations (Harger, 1982).

Physical Properties Analysis

The physical properties of hydroxylamine derivatives, such as melting points, boiling points, and solubility, can be inferred from the study of related compounds. The crystal structure analysis provides valuable information on the arrangement of atoms and the presence of intramolecular and intermolecular hydrogen bonds, which influence the physical properties (Mellor & Chan, 1997).

Chemical Properties Analysis

The chemical properties of (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine are closely related to its reactivity towards other chemical species. Studies on similar compounds have shed light on mechanisms of nucleophilic substitution reactions, highlighting the influence of methylation on reactivity and providing insights into potential chemical properties and reactivity patterns of the target compound (Domingos et al., 2004).

Applications De Recherche Scientifique

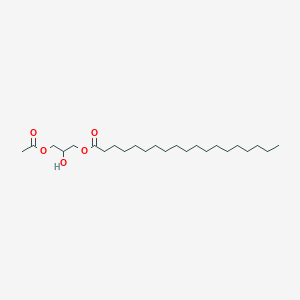

Synthesis and Hydrolysis of Chemodegradable Surfactants

One significant application of this compound is in the synthesis and hydrolysis of chemodegradable cationic surfactants containing the 1,3-dioxolane moiety. These surfactants have been synthesized from long-chain aliphatic aldehydes and further reacted to obtain desired ammonium bromides. The hydrolysis reactions of these synthesized surfactants were studied to determine their reactivity under various conditions, indicating their potential use in environmentally friendly surfactants and detergents due to their chemodegradable nature (Wilk et al., 1994).

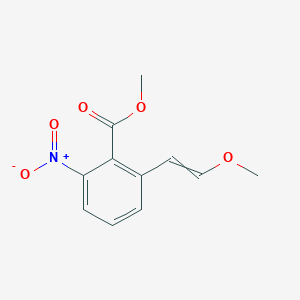

Polymerization of Functional Monomers

Another critical application is in the polymerization of functional monomers. The compound has been used in the protection and anionic living polymerization of methacrylate derivatives, leading to polymers that can be hydrolyzed into water-soluble forms. This process is particularly relevant in the creation of biodegradable plastics and polymers with specific end-use applications, such as medical devices or environmentally friendly packaging materials (Mori et al., 1994).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been determined through X-ray data, confirming structures previously assigned based on chemical evidence. Such studies are essential for understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry (Merino et al., 1995).

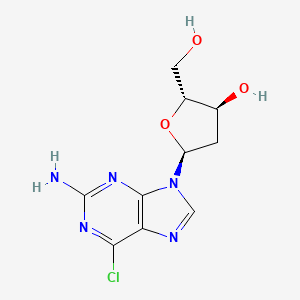

Nonracemizable Amide-forming Reactions in Water

An Oxyma derivative of this compound has shown remarkable properties as a peptide-coupling additive for peptide-forming reactions in water. This application is incredibly relevant in peptide synthesis, where maintaining the chirality of amino acids is crucial for the biological activity of the resulting peptide or protein (Wang et al., 2012).

Preparation of Monoacylglycerols via the Suzuki-Miyaura Reaction

The compound has also been used in the synthesis of monoacylglycerols through the Suzuki-Miyaura reaction, indicating its utility in creating specific chemical structures useful in food science, nutrition, and possibly in creating lipid-based drug delivery systems (Yang et al., 2014).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . It is recommended to handle this compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Mécanisme D'action

Target of Action

The compound is used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action.

Propriétés

IUPAC Name |

O-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIKEGMDLASJHI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CON)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CON)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)